molecular formula C22H24N2OS B10972414 N-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}-3-phenylpropanamide

N-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}-3-phenylpropanamide

Cat. No.: B10972414
M. Wt: 364.5 g/mol
InChI Key: VADOPYZYWXHOLL-UHFFFAOYSA-N
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Description

N-{4-[4-(2-METHYLPROPYL)PHENYL]-13-THIAZOL-2-YL}-3-PHENYLPROPANAMIDE is a complex organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(2-METHYLPROPYL)PHENYL]-13-THIAZOL-2-YL}-3-PHENYLPROPANAMIDE typically involves the formation of the thiazole ring followed by the attachment of the phenylpropanamide moiety. The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process would include precise control of temperature, pressure, and reaction time to optimize the formation of the desired product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(2-METHYLPROPYL)PHENYL]-13-THIAZOL-2-YL}-3-PHENYLPROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{4-[4-(2-METHYLPROPYL)PHENYL]-13-THIAZOL-2-YL}-3-PHENYLPROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[4-(2-METHYLPROPYL)PHENYL]-13-THIAZOL-2-YL}-3-PHENYLPROPANAMIDE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit the biosynthesis of essential biomolecules in microorganisms, leading to their death. In cancer cells, it may interfere with cell division and induce apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[4-(2-METHYLPROPYL)PHENYL]-13-THIAZOL-2-YL}-3-PHENYLPROPANAMIDE is unique due to its specific substitution pattern on the thiazole ring and the presence of the phenylpropanamide group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C22H24N2OS

Molecular Weight

364.5 g/mol

IUPAC Name

N-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]-3-phenylpropanamide

InChI

InChI=1S/C22H24N2OS/c1-16(2)14-18-8-11-19(12-9-18)20-15-26-22(23-20)24-21(25)13-10-17-6-4-3-5-7-17/h3-9,11-12,15-16H,10,13-14H2,1-2H3,(H,23,24,25)

InChI Key

VADOPYZYWXHOLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCC3=CC=CC=C3

Origin of Product

United States

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